molecular formula C13H15N5O2 B2388708 N-(2-acetamidoethyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide CAS No. 1798542-01-4

N-(2-acetamidoethyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide

Cat. No.: B2388708
CAS No.: 1798542-01-4
M. Wt: 273.296
InChI Key: WJBAPEKXDHNIAT-UHFFFAOYSA-N
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Description

N-(2-acetamidoethyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-acetamidoethyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide typically involves a multi-step process. One common method includes the cycloaddition reaction between an azide and an alkyne to form the triazole ring, followed by subsequent functionalization steps to introduce the acetamidoethyl and phenyl groups.

    Cycloaddition Reaction: The Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne is used to form the triazole ring. This reaction is often catalyzed by copper(I) salts under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and solid-phase synthesis techniques to enhance yield and purity while minimizing waste and production costs.

Chemical Reactions Analysis

Types of Reactions

N-(2-acetamidoethyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the phenyl ring or the triazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nitrating agents, and other electrophiles or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-acetamidoethyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-acetamidoethyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide stands out due to its unique triazole structure, which provides a versatile scaffold for chemical modifications. This allows for the development of derivatives with tailored properties for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

N-(2-acetamidoethyl)-5-phenyl-2H-triazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O2/c1-9(19)14-7-8-15-13(20)12-11(16-18-17-12)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,14,19)(H,15,20)(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJBAPEKXDHNIAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCNC(=O)C1=NNN=C1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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